Chemical structure of Ethyl 3-methyl-2-methylidenepentanoate
Chemical structure of Ethyl 3-methyl-2-methylidenepentanoate
An In-depth Technical Guide to the Chemical Structure and Analysis of Ethyl 3-methyl-2-methylidenepentanoate
Abstract
Ethyl 3-methyl-2-methylidenepentanoate is an α,β-unsaturated ester characterized by a unique structural arrangement, including an exocyclic double bond and a chiral center. This combination of features makes it a molecule of interest for synthetic chemists and drug development professionals. As a member of the α,β-unsaturated carbonyl class, it serves as a versatile building block, particularly in reactions involving conjugate additions. This guide provides a comprehensive examination of its molecular structure, stereochemical properties, and physicochemical characteristics. We will explore established synthetic routes applicable to this class of compounds, detailing the mechanistic underpinnings that guide experimental choices. Furthermore, a thorough analysis of the expected spectroscopic signatures from mass spectrometry, NMR, IR, and UV-Vis is presented to provide a framework for its empirical identification and characterization. This document is intended to serve as a technical resource for researchers leveraging this or structurally similar compounds in their work.
Part I: Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and inherent properties. This section deconstructs Ethyl 3-methyl-2-methylidenepentanoate from its basic composition to its three-dimensional stereochemistry.
Core Chemical Identity
The molecule is systematically named based on IUPAC nomenclature, which precisely describes its atomic connectivity. Its core identity is captured by several key identifiers:
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Molecular Formula: C₉H₁₆O₂[1]
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Molecular Weight: 156.22 g/mol
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Canonical SMILES: CCC(C)C(=C)C(=O)OCC[1]
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InChI Key: QGAJWFKMFJHXSA-UHFFFAOYSA-N[1]
The structure features a five-carbon pentanoate backbone, substituted with a methyl group at the C3 position and a methylidene group (=CH₂) at the C2 position, creating an α,β-unsaturated system with the ethyl ester carbonyl.
Caption: 2D Structure of Ethyl 3-methyl-2-methylidenepentanoate.
Stereochemistry
A critical feature of this molecule is the presence of a stereocenter at the C3 position, the carbon atom bonded to the methyl group and the ethyl group of the pentanoate chain. This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Ethyl 3-methyl-2-methylidenepentanoate and (S)-Ethyl 3-methyl-2-methylidenepentanoate.
The specific stereoisomer can significantly influence biological activity and sensory properties, a crucial consideration in drug development and fragrance science. The synthesis of a single enantiomer (asymmetric synthesis) versus a racemic mixture (a 50:50 mix of both enantiomers) is a key decision driven by the intended application.
Caption: Chiral center at C3 leading to (R) and (S) enantiomers.
Predicted Physicochemical Properties
Computational models provide valuable estimates of a molecule's physicochemical properties, which are predictive of its behavior in various systems (e.g., solubility, membrane permeability). These predictions are instrumental in the early stages of drug discovery for screening and lead optimization.
| Property | Predicted Value | Data Source |
| Monoisotopic Mass | 156.11504 Da | PubChem[1] |
| XlogP | 2.8 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Part II: Synthesis and Reaction Mechanisms
While specific literature detailing the synthesis of Ethyl 3-methyl-2-methylidenepentanoate is not abundant, its structure lends itself to well-established synthetic strategies for α,β-unsaturated esters. The choice of a synthetic route is a critical decision based on desired yield, stereocontrol, scalability, and atom economy.
Rationale for Synthetic Route Selection
For constructing the exocyclic double bond adjacent to the ester, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method.
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Expertise & Experience: Unlike the classical Wittig reaction, which produces triphenylphosphine oxide as a byproduct that is often difficult to remove chromatographically, the HWE reaction generates a water-soluble phosphate salt. This byproduct can be easily removed with a simple aqueous workup, streamlining the purification process.
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Trustworthiness: The HWE reaction is renowned for its high reliability and generally provides excellent yields. Furthermore, it typically shows a strong preference for the formation of the (E)-alkene when applicable, although in the case of a terminal methylidene group, this stereoselectivity is not a factor. Its predictability makes it a self-validating system for synthesis planning.
Proposed Synthetic Protocol: Horner-Wadsworth-Emmons Reaction
This protocol outlines a reliable method for the synthesis of the target compound starting from commercially available reagents.
Objective: To synthesize Ethyl 3-methyl-2-methylidenepentanoate from 3-methyl-2-pentanone via an HWE olefination.
Step-by-Step Methodology:
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Anion Formation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C (ice bath).
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To this suspension, add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Causality: The strongly basic hydride anion deprotonates the α-carbon of the phosphonate, generating the highly nucleophilic phosphonate carbanion (ylide).
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Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
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Olefination: Cool the resulting clear solution back to 0°C. Add 3-methyl-2-pentanone (1.0 equivalent) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
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Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 3-methyl-2-methylidenepentanoate.
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.
Part III: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they validate the identity and purity of the synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For Ethyl 3-methyl-2-methylidenepentanoate, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Predicted Collision Cross Section Data:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 157.12232 | 136.1 |
| [M+Na]⁺ | 179.10426 | 142.2 |
| [M-H]⁻ | 155.10776 | 136.3 |
| [M+NH₄]⁺ | 174.14886 | 157.2 |
| Data sourced from PubChem.[1] |
A standard electron ionization (EI) spectrum would likely show a molecular ion peak (M⁺) at m/z = 156, with characteristic fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR: The proton NMR spectrum will provide definitive information.
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Vinylic Protons (=CH₂): Two distinct signals (singlets or narrow doublets) are expected between δ 5.5-6.5 ppm. Their distinct chemical shifts are due to their different spatial relationships with the carbonyl group.
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Ethyl Ester (-OCH₂CH₃): A quartet around δ 4.1-4.2 ppm (2H) and a triplet around δ 1.2-1.3 ppm (3H).
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C3-H Proton: A multiplet whose chemical shift will depend on the adjacent substituents.
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Alkyl Protons: Complex multiplets in the upfield region (δ 0.8-2.5 ppm) corresponding to the methyl and ethyl groups on the pentanoate backbone.
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¹³C NMR: The carbon spectrum confirms the carbon skeleton.
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Carbonyl Carbon (C=O): A signal in the downfield region, ~δ 165-170 ppm.
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Olefinic Carbons (C=C): Two signals between ~δ 120-145 ppm.
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Ester Carbon (-OCH₂): A signal around δ 60 ppm.
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Aliphatic Carbons: Signals in the upfield region (~δ 10-40 ppm).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C=O Stretch (Ester) | ~1720 cm⁻¹ | Confirms the ester group. The conjugation with the C=C bond lowers the frequency from a typical saturated ester (~1740 cm⁻¹). |
| C=C Stretch (Alkene) | ~1650 cm⁻¹ | Confirms the presence of the carbon-carbon double bond. |
| C-O Stretch (Ester) | ~1240 cm⁻¹ & ~1150 cm⁻¹ | Characteristic strong stretches for the ester C-O bonds. |
| sp² C-H Stretch | ~3080 cm⁻¹ | Confirms the C-H bonds on the methylidene group. |
| sp³ C-H Stretch | 2850-3000 cm⁻¹ | Confirms the C-H bonds of the alkyl portions of the molecule. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
As an α,β-unsaturated carbonyl system, the molecule is expected to have a distinct absorption maximum (λmax) in the UV region corresponding to the π→π* electronic transition. The position of this maximum can be estimated using the Woodward-Fieser rules.[2]
Calculation of Predicted λmax:
| Contribution | Wavelength (nm) |
| Base Value (α,β-unsaturated acyclic ester) | 195 |
| α-substituent (Alkyl) | +10 |
| β-substituent (Alkyl) | +12 |
| Predicted λmax | 217 nm |
This predicted value provides a target for experimental verification and can be used to monitor reactions or assess purity.
Part IV: Relevance and Potential Applications
The structural motifs within Ethyl 3-methyl-2-methylidenepentanoate make it a valuable intermediate for researchers, particularly in the fields of medicinal chemistry and materials science.
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Synthetic Intermediate: The conjugated system is a classic Michael acceptor, susceptible to nucleophilic attack at the β-carbon. This reactivity allows for the introduction of a wide range of functional groups, forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of complex molecule synthesis.[3]
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Precursor for Bioactive Molecules: Many natural products and pharmaceutical agents contain substituted ester functionalities. This compound could serve as a starting point or key building block in the synthesis of more complex bioactive targets. The class of α,β-unsaturated esters has been explored for applications in anti-inflammatory and analgesic medications.[]
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Polymer Science: As a monomer containing a reactive double bond, it has the potential to be used in polymerization reactions to create novel materials with specific properties conferred by the pendant ester and alkyl groups.
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Analytical Standards: In fields like food science and environmental analysis, related volatile esters are often key flavor or aroma components.[5] The deuterated analog of this compound would be an ideal internal standard for quantitative GC-MS analysis, helping to improve the accuracy and precision of measurements by correcting for variations during sample handling.[6]
Caption: Logical flow from chemical features to potential applications.
References
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Title: Ethyl 3-methyl-2-methylidenepentanoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes Source: Bangladesh Journals Online (J. Sci. Res. 2 (2), 343-350) URL: [Link]
- Source: Google Patents (DE69827343T2)
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Title: Spectrophotometric determination of saturated and alpha, beta-unsaturated carbonyl in complex systems at a single wavelength Source: R Discovery (originally from an unspecified journal) URL: [Link]
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Title: ethyl 3-methyl valerate Source: The Good Scents Company URL: [Link]
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Title: UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds Source: YouTube URL: [Link]
